molecular formula C24H32N2O4 B2916618 (1E,1'E)-1-(4-(2-(4-((E)-1-(methoxyimino)-2-methylpropyl)phenoxy)ethoxy)phenyl)-2-methylpropan-1-one O-methyl oxime CAS No. 328539-34-0

(1E,1'E)-1-(4-(2-(4-((E)-1-(methoxyimino)-2-methylpropyl)phenoxy)ethoxy)phenyl)-2-methylpropan-1-one O-methyl oxime

Cat. No.: B2916618
CAS No.: 328539-34-0
M. Wt: 412.53
InChI Key: PSZHCNCSZQGCMC-OGGGYYITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,1'E)-1-(4-(2-(4-((E)-1-(methoxyimino)-2-methylpropyl)phenoxy)ethoxy)phenyl)-2-methylpropan-1-one O-methyl oxime is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies

One of the applications is in the field of metabolic studies. For example, the research by Zweig and Castagnoli (1977) explored the in vitro O-demethylation of psychotomimetic amines, revealing insights into metabolic pathways and the transformation of similar compounds (Zweig & Castagnoli, 1977). This type of research is crucial for understanding the metabolic processing of complex organic compounds in biological systems.

Organic Synthesis and Chemical Analysis

In the domain of organic synthesis and chemical analysis, the work of Bao et al. (1994) on the oxidative degradation of non-phenolic lignin using fungal manganese peroxidase highlights the utility of such compounds in studying and facilitating organic reactions (Bao et al., 1994). Similarly, Waters, Bos, and Wulff (1999) provided insights into the regioselectivity of reactions involving complex organic molecules (Waters, Bos, & Wulff, 1999).

Pharmaceutical and Therapeutic Applications

Another significant application is in the pharmaceutical and therapeutic domain. Research by Kaştaş et al. (2017) investigated Schiff bases, including compounds structurally similar to our molecule of interest, for their potential as therapeutic agents and ingredients in medicinal and food industries, particularly focusing on their radical scavenging properties (Kaştaş et al., 2017).

Agrochemical Research

In agrochemical research, the study by Koeduka et al. (2014) on the bioactivity of natural O-prenylated phenylpropenes from Illicium anisatum leaves and their derivatives against spider mites and fungal pathogens is notable. This research underscores the relevance of such compounds in developing natural pesticides and understanding plant-insect interactions (Koeduka et al., 2014).

Properties

IUPAC Name

(E)-N-methoxy-1-[4-[2-[4-[(E)-N-methoxy-C-propan-2-ylcarbonimidoyl]phenoxy]ethoxy]phenyl]-2-methylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-17(2)23(25-27-5)19-7-11-21(12-8-19)29-15-16-30-22-13-9-20(10-14-22)24(18(3)4)26-28-6/h7-14,17-18H,15-16H2,1-6H3/b25-23+,26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZHCNCSZQGCMC-OGGGYYITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NOC)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=NOC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N\OC)/C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C(=N/OC)/C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.